An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
5-Methoxy-2-oxoindoline-3-carbaldehyde is a highly functionalized heterocyclic compound built upon the privileged oxindole scaffold. This molecule has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group appended to the C3 position of the 5-methoxy-substituted oxindole core, renders it an exceptionally versatile building block.[1] This guide provides an in-depth exploration of its chemical properties, established synthetic routes, reactivity profile, and its critical role as a precursor to a diverse range of biologically active molecules, including potent enzyme inhibitors.[1][2]
Physicochemical and Spectroscopic Properties
5-Methoxy-2-oxoindoline-3-carbaldehyde typically presents as a yellow solid and is valued for its utility as a synthetic intermediate in the creation of complex organic structures.[1] Its reactivity is largely defined by the interplay between the electron-donating methoxy group on the aromatic ring and the electrophilic aldehyde functionality.
Core Chemical Attributes
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 52508-88-0 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 378.4±42.0 °C (Predicted) | [3] |
| Density | 1.349±0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.25±0.20 (Predicted) | [3] |
| Storage | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][3] |
Spectroscopic Profile
The structural identity of 5-Methoxy-2-oxoindoline-3-carbaldehyde is unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that correspond to each unique proton in the molecule. Key expected resonances would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm), a singlet for the methoxy group (-OCH₃) protons (around δ 3.8 ppm), and distinct aromatic protons on the benzene ring, along with a signal for the N-H proton of the oxindole ring. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each carbon atom. The carbonyl carbon of the aldehyde will appear significantly downfield (around 185-200 ppm), as will the C2-carbonyl of the oxindole ring (around 170-180 ppm). Other characteristic signals include the methoxy carbon (around 55-60 ppm) and the various aromatic and sp³-hybridized carbons of the oxindole core.
-
IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of both the aldehyde and the lactam (oxindole) carbonyl groups. Another key feature is the N-H stretching vibration, typically appearing as a broad band around 3200-3400 cm⁻¹.[4] The C-H stretch of the aldehyde group is also characteristically observed as a pair of weak bands around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.1.
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde is the Vilsmeier-Haack formylation of 5-methoxy-2-oxindole.[5] This reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[6][7][8]
The Vilsmeier-Haack Reaction
The reaction involves the treatment of the starting material, 5-methoxy-2-oxindole, with a Vilsmeier reagent.[9] This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][9]
Causality Behind Experimental Choices:
-
Substrate: 5-methoxy-2-oxindole is used as the starting material because the oxindole ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The methoxy group at the 5-position further activates the ring towards this substitution.
-
Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activating agent, converting the relatively unreactive amide into a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium salt).[8][9]
-
Reaction Conditions: The reaction is typically carried out at controlled, low temperatures to manage its exothermicity and prevent side reactions. The subsequent hydrolysis step is crucial to convert the intermediate iminium salt into the final aldehyde product.[9]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 5-Methoxy-2-oxoindoline-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-methoxy-2-oxindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent, again maintaining a low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 5-Methoxy-2-oxoindoline-3-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Methoxy-2-oxoindoline-3-carbaldehyde lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it an invaluable intermediate for constructing more complex molecular architectures.[1]
Key reactions include:
-
Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a basic catalyst. This reaction is fundamental in forming a new carbon-carbon double bond at the C3-position and is a key step in the synthesis of many kinase inhibitors, such as Sunitinib.[2][10]
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to various vinyl-substituted oxindoles.
-
Reductive Amination: The aldehyde can be converted into a variety of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functional group manipulation.
Visualizing Core Reactivity
Caption: Key reaction pathways of 5-Methoxy-2-oxoindoline-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. 5-Methoxy-2-oxoindoline-3-carbaldehyde is a prime example of a building block that leverages this scaffold.[11][12][13]
-
Kinase Inhibitors: Its most prominent application is in the synthesis of tyrosine kinase inhibitors.[2] A notable example is its use as a key intermediate in the synthesis of analogs of Sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.[2][14][15][16] The Knoevenagel condensation of 5-Methoxy-2-oxoindoline-3-carbaldehyde with a substituted pyrrole derivative is a crucial step in constructing the core structure of these inhibitors.[2]
-
Other Therapeutic Areas: Beyond oncology, derivatives of this compound have been explored for their potential anti-inflammatory and neuroprotective properties.[1][4] Its ability to serve as a starting point for diverse chemical modifications allows for the creation of compound libraries for screening against a wide range of therapeutic targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Methoxy-2-oxoindoline-3-carbaldehyde.
-
General Handling: Use in a well-ventilated area, preferably a fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[1][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]
Conclusion
5-Methoxy-2-oxoindoline-3-carbaldehyde is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides chemists with a powerful tool for the efficient construction of complex, biologically active molecules. Its proven utility in the synthesis of kinase inhibitors underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics.
References
-
Chem-Impex. 5-Methoxy-2-oxoindoline-3-carbaldehyde.
-
ChemicalBook. 5-METHOXY-2-OXOINDOLINE-3-CARBALDEHYDE Chemical Properties.
-
PubChem. 5-Methoxyindole-3-carbaldehyde.
-
Fisher Scientific. SAFETY DATA SHEET - 5-Methoxyindole-3-carbaldehyde.
-
Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde, 2,5-dimethoxy-.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Sigma-Aldrich. 5-Methoxyindole-3-carboxaldehyde.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry.
-
J&K Scientific LLC. Vilsmeier-Haack Reaction.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Wikipedia. Vilsmeier–Haack reaction.
-
Cambridge University Press. Vilsmeier-Haack Reaction.
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
-
BLD Pharm. 5-Methoxy-2-oxoindoline-3-carbaldehyde.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
DrugBank Online. 5-Methoxyindole-3-Carboxaldehyde.
-
ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole.
-
AK Scientific, Inc. 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde Safety Data Sheet.
-
Google Patents. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
-
ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
-
Google Patents. CN101333215A - A kind of synthetic method of sunitinib base.
-
NIST WebBook. 5-Methoxyindole-2-carboxylic acid.
-
Table of Characteristic IR Absorptions.
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
-
SpectraBase. 5-Methoxy-2-methyl-1,2-dihydroisoquinoline-3-carbaldehyde - Optional[Vapor Phase IR] - Spectrum.
-
PMC - NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
-
National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
-
SpectraBase. 5-Methoxy-2-methyl-1,2-dihydroisoquinoline-3-carbaldehyde.
-
BIOGEN Científica. 5-Methoxy-2-oxoindoline-3-carbaldehyde.
-
Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
-
ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.
-
MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Benchchem. Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-METHOXY-2-OXOINDOLINE-3-CARBALDEHYDE CAS#: 52508-88-0 [amp.chemicalbook.com]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 11. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
- 16. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
